![molecular formula C14H14Cl2N2O2S B5662860 2-(2,4-dichlorophenoxy)-N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]acetamide](/img/structure/B5662860.png)
2-(2,4-dichlorophenoxy)-N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]acetamide
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Overview
Description
Synthesis Analysis
- Synthesis of related acetamide derivatives often involves carbodiimide condensation catalysis, as demonstrated in the preparation of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives (Yu et al., 2014).
- Another relevant synthesis process for N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides starts with 4-chlorophenoxyacetic acid, proceeding through several steps including esterification and treatment with hydrazine hydrate (Siddiqui et al., 2014).
Molecular Structure Analysis
- Crystal structure analysis of similar compounds, like 5-(p-tolyl)-4-[2-(2,4-dichlorophenoxy)acetamido]-1,2,4-triazole-3-thione, reveals details about their molecular conformation and intermolecular interactions (Xue et al., 2008).
Chemical Reactions and Properties
- Various acetamide derivatives exhibit potential antibacterial and enzymatic inhibition activities, which may be relevant for understanding the chemical reactions and properties of the target compound (Lelyukh et al., 2021).
Physical Properties Analysis
- The physical properties of related compounds can be inferred from their crystallography data, which provides insights into molecular geometry and intermolecular forces (Saravanan et al., 2016).
Chemical Properties Analysis
- The chemical properties of similar acetamides are often characterized by their reactivity in various conditions, as well as their potential biological activities, such as anti-diabetic properties (Abbasi et al., 2020).
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O2S/c1-9(13-6-17-8-21-13)18(2)14(19)7-20-12-4-3-10(15)5-11(12)16/h3-6,8-9H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXIMBUASNVTFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CS1)N(C)C(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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